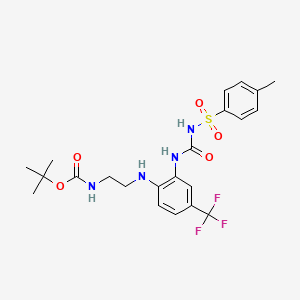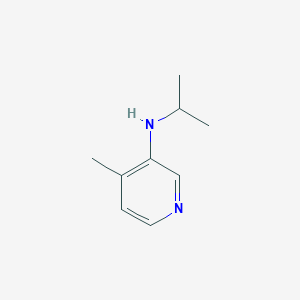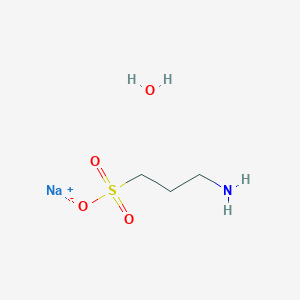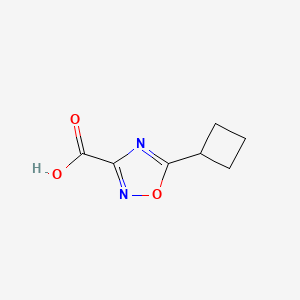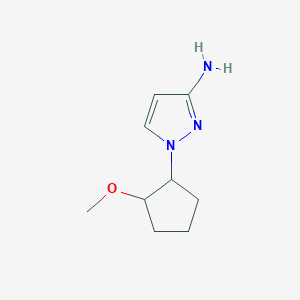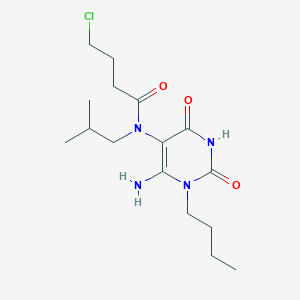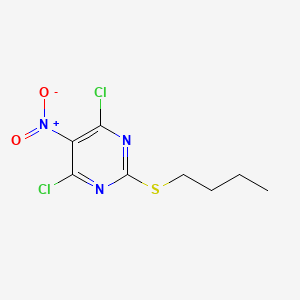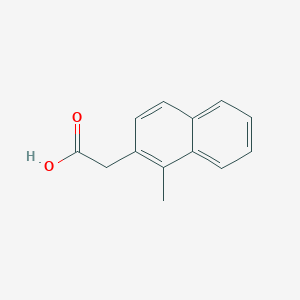
1-Methylnaphthalene-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphthalene-2-acetic acid is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a methyl group at the 1-position and an acetic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide in the presence of acetic acid . The reaction typically requires controlled temperatures and specific reaction times to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as manganese dioxide or palladium on carbon can enhance the efficiency of the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-2-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, manganese dioxide.
Major Products Formed:
Oxidation Products: Naphthoquinones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Halogenated naphthalenes, nitro-naphthalenes.
Scientific Research Applications
1-Methylnaphthalene-2-acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylnaphthalene-2-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its oxidation products, such as naphthoquinones, can interfere with cellular redox processes, leading to oxidative stress and cell death in certain cancer cells . The compound’s ability to undergo electrophilic substitution also allows it to modulate various biochemical pathways by introducing functional groups that interact with biological macromolecules .
Comparison with Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
2-Methylnaphthalene: A methyl-substituted naphthalene similar to 1-Methylnaphthalene-2-acetic acid but with the methyl group at the 2-position.
1-Naphthaleneacetic acid: An acetic acid derivative of naphthalene with the acetic acid group at the 1-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Unlike naphthalene and 2-methylnaphthalene, the presence of both a methyl group and an acetic acid group allows for a wider range of chemical transformations and applications .
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(1-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-11(8-13(14)15)7-6-10-4-2-3-5-12(9)10/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
GSURLQOKWRJLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


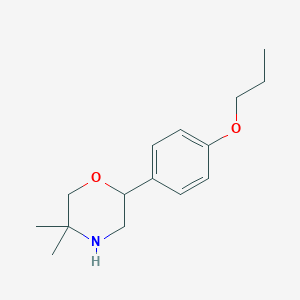

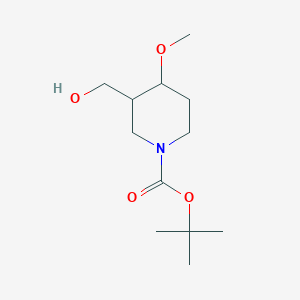


![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
